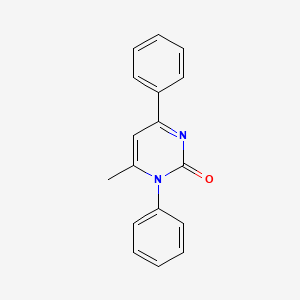![molecular formula C80H168O4P2S B14453787 Bis[tetrakis(decyl)phosphanium] sulfate CAS No. 71977-66-7](/img/structure/B14453787.png)
Bis[tetrakis(decyl)phosphanium] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[tetrakis(decyl)phosphanium] sulfate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of four decyl groups attached to a central phosphorus atom, forming a tetrakis structure The sulfate anion balances the positive charge of the phosphanium cations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tetrakis(decyl)phosphanium] sulfate typically involves the reaction of tetrakis(decyl)phosphonium chloride with a sulfate source. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
[ \text{4 R-PCl} + \text{SO}_4^{2-} \rightarrow \text{(R-P)}_4\text{SO}_4 ]
where R represents the decyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[tetrakis(decyl)phosphanium] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst, such as palladium on carbon, under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.
Applications De Recherche Scientifique
Bis[tetrakis(decyl)phosphanium] sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Bis[tetrakis(decyl)phosphanium] sulfate involves its interaction with molecular targets through its phosphanium cation. The compound can form stable complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(phenyl)phosphonium sulfate
- Tetrakis(butyl)phosphonium sulfate
Uniqueness
Bis[tetrakis(decyl)phosphanium] sulfate is unique due to its long decyl chains, which impart hydrophobic properties and enhance its ability to interact with hydrophobic molecules. This makes it particularly useful in applications where phase transfer catalysis and hydrophobic interactions are important.
Propriétés
Numéro CAS |
71977-66-7 |
|---|---|
Formule moléculaire |
C80H168O4P2S |
Poids moléculaire |
1288.2 g/mol |
Nom IUPAC |
tetrakis-decylphosphanium;sulfate |
InChI |
InChI=1S/2C40H84P.H2O4S/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;1-5(2,3)4/h2*5-40H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
NOJOQVIUIGRQGC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



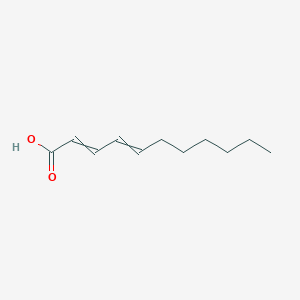

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
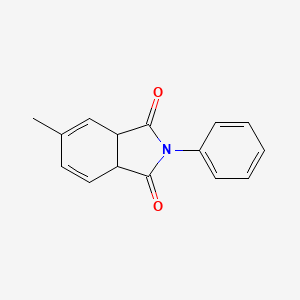
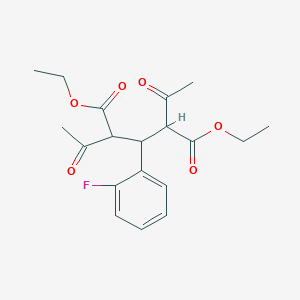
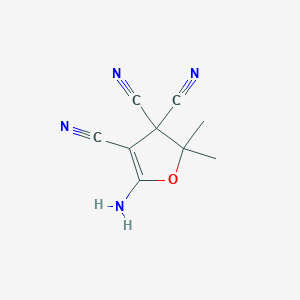
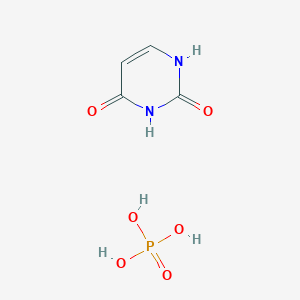

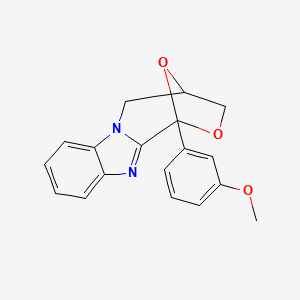
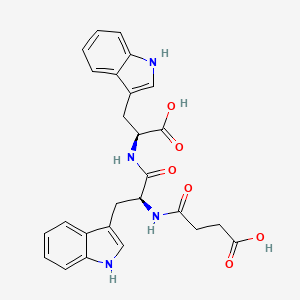

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
